2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-4-carbonitrile
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Overview
Description
2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-4-carbonitrile is a complex organic compound that features a combination of pyrazole, pyridazine, piperazine, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-4-carbonitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and pyridazine intermediates, followed by their coupling with piperazine and pyridine derivatives. The reaction conditions often include the use of solvents like ethanol or benzene and catalysts such as sodium hydroxide or other bases .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups such as halides or alkyl groups.
Scientific Research Applications
2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
- 1-[2-(1-methyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]-3-(pyridin-4-ylmethyl)urea
Uniqueness
What sets 2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-4-carbonitrile apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C18H18N8 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
2-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]pyridine-4-carbonitrile |
InChI |
InChI=1S/C18H18N8/c1-14-5-7-26(23-14)17-3-2-16(21-22-17)24-8-10-25(11-9-24)18-12-15(13-19)4-6-20-18/h2-7,12H,8-11H2,1H3 |
InChI Key |
IHVCXQWQYZJLDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C4=NC=CC(=C4)C#N |
Origin of Product |
United States |
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